molecular formula C9H7F3O2 B6588254 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid CAS No. 1249440-96-7

2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid

Cat. No.: B6588254
CAS No.: 1249440-96-7
M. Wt: 204.15 g/mol
InChI Key: PXBHFCNFQTWNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid can be achieved through a multi-step process involving the introduction of fluorine atoms onto a phenylacetic acid derivative.", "Starting Materials": [ "2-fluoro-5-methylbenzoic acid", "Ethyl chloroacetate", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Sodium bicarbonate", "Sulfuric acid", "Sodium nitrite", "Copper(I) bromide", "Copper(II) sulfate", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium chloride", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "2-fluoro-5-methylbenzoic acid is reacted with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-fluoro-5-methylphenylacetate.", "Ethyl 2-fluoro-5-methylphenylacetate is brominated using bromine in the presence of sulfuric acid to form ethyl 2-bromo-5-methylphenylacetate.", "Ethyl 2-bromo-5-methylphenylacetate is reacted with hydrogen peroxide and sodium hydroxide to form 2-bromo-5-methylbenzoic acid.", "2-bromo-5-methylbenzoic acid is treated with sodium nitrite and copper(I) bromide to form the corresponding diazonium salt.", "The diazonium salt is then reacted with copper(II) sulfate and sodium bicarbonate to form 2-fluoro-5-methylbenzoic acid.", "2-fluoro-5-methylbenzoic acid is reduced using sodium borohydride to form 2-fluoro-5-methylbenzyl alcohol.", "2-fluoro-5-methylbenzyl alcohol is oxidized using sodium chlorite and acetic acid to form 2-fluoro-5-methylbenzaldehyde.", "2-fluoro-5-methylbenzaldehyde is reacted with sodium cyanoborohydride in the presence of hydrochloric acid to form 2-fluoro-5-methylphenylmethanol.", "2-fluoro-5-methylphenylmethanol is oxidized using sodium chlorite and acetic acid to form 2-fluoro-5-methylphenylacetaldehyde.", "2-fluoro-5-methylphenylacetaldehyde is reacted with sodium cyanoborohydride in the presence of hydrochloric acid to form 2,2-difluoro-2-(2-fluoro-5-methylphenyl)ethanol.", "2,2-difluoro-2-(2-fluoro-5-methylphenyl)ethanol is oxidized using sodium chlorite and acetic acid to form 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetaldehyde.", "2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetaldehyde is reacted with sodium cyanoborohydride in the presence of hydrochloric acid to form 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid." ] }

CAS No.

1249440-96-7

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

PXBHFCNFQTWNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.